Cas no 14966-89-3 (N,6-dimethylpyridazin-3-amine)
N,6-dimethylpyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- N,6-dimethylpyridazin-3-amine
- 3-Pyridazinamine, N,6-dimethyl-
- AT18436
- Z1268152374
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- Inchi: 1S/C6H9N3/c1-5-3-4-6(7-2)9-8-5/h3-4H,1-2H3,(H,7,9)
- InChI Key: HYZCFRINYLXCRX-UHFFFAOYSA-N
- SMILES: N(C)C1=CC=C(C)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 84.4
- XLogP3: 0.6
- Topological Polar Surface Area: 37.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 294.6±20.0 °C at 760 mmHg
- Flash Point: 132.0±21.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N,6-dimethylpyridazin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,6-dimethylpyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D464913-25mg |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D464913-50mg |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D464913-250mg |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM431402-250mg |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95%+ | 250mg |
$188 | 2023-03-07 | |
| Chemenu | CM431402-500mg |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95%+ | 500mg |
$334 | 2023-03-07 | |
| Chemenu | CM431402-1g |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95%+ | 1g |
$466 | 2023-03-07 | |
| Enamine | EN300-77837-0.05g |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95% | 0.05g |
$66.0 | 2024-05-22 | |
| Enamine | EN300-77837-0.1g |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95% | 0.1g |
$98.0 | 2024-05-22 | |
| Enamine | EN300-77837-0.25g |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95% | 0.25g |
$142.0 | 2024-05-22 | |
| Enamine | EN300-77837-0.5g |
N,6-dimethylpyridazin-3-amine |
14966-89-3 | 95% | 0.5g |
$271.0 | 2024-05-22 |
N,6-dimethylpyridazin-3-amine Suppliers
N,6-dimethylpyridazin-3-amine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N,6-dimethylpyridazin-3-amine
Introduction to N,6-dimethylpyridazin-3-amine (CAS No. 14966-89-3)
N,6-dimethylpyridazin-3-amine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 14966-89-3, has garnered considerable attention due to its potential in various biochemical and medicinal contexts. The molecular formula and structural properties of N,6-dimethylpyridazin-3-amine make it a valuable candidate for further exploration in drug development and synthetic chemistry.
The chemical structure of N,6-dimethylpyridazin-3-amine consists of a pyridazine ring substituted with two methyl groups at the 6th position and an amine group at the 3rd position. This configuration imparts unique reactivity and binding capabilities, making it a promising intermediate in the synthesis of more complex molecules. The compound's ability to participate in hydrogen bonding and coordinate with metal ions further enhances its utility in pharmaceutical applications.
In recent years, N,6-dimethylpyridazin-3-amine has been studied for its potential role in the development of novel therapeutic agents. Research has indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. Specifically, studies have shown that derivatives of N,6-dimethylpyridazin-3-amine may have applications in treating inflammatory disorders and neurological conditions. The compound's interaction with biological targets suggests a multifaceted approach to drug design, leveraging its structural flexibility.
One of the most intriguing aspects of N,6-dimethylpyridazin-3-amine is its role as a building block in medicinal chemistry. The pyridazine core is a common motif in many bioactive molecules, and modifications to this core can lead to compounds with enhanced pharmacological properties. Researchers have explored various synthetic pathways to introduce different functional groups into the N,6-dimethylpyridazin-3-amine framework, resulting in a library of derivatives with diverse biological activities. These derivatives are being evaluated for their potential as lead compounds in drug discovery programs.
The pharmacokinetic profile of N,6-dimethylpyridazin-3-amine and its derivatives is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is crucial for optimizing their therapeutic efficacy. Preclinical studies have provided insights into the compound's metabolic pathways and interactions with cytochrome P450 enzymes. These findings are essential for predicting drug-drug interactions and determining appropriate dosing regimens.
Advances in computational chemistry have also played a pivotal role in the study of N,6-dimethylpyridazin-3-amine. Molecular modeling techniques allow researchers to predict the binding affinity of this compound to biological targets with high accuracy. This approach has been instrumental in designing analogs with improved binding properties and reduced side effects. The integration of experimental data with computational predictions has accelerated the discovery process significantly.
The synthetic methodologies for preparing N,6-dimethylpyridazin-3-amine have been refined over the years, leading to more efficient and scalable processes. Traditional synthetic routes often involve multi-step reactions that require harsh conditions or expensive reagents. However, recent developments have introduced greener alternatives that minimize waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices.
In conclusion, N,6-dimethylpyridazin-3-amine (CAS No. 14966-89-3) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new aspects of this molecule, its potential contributions to medicine are likely to expand further.
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